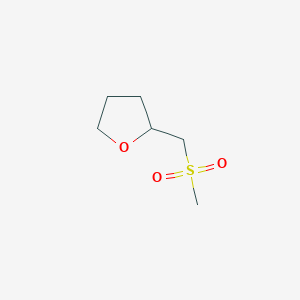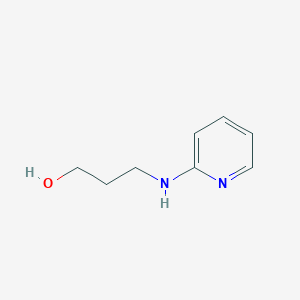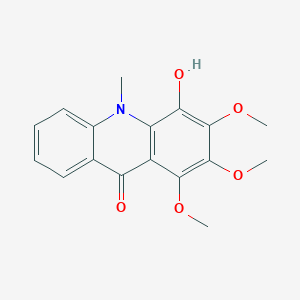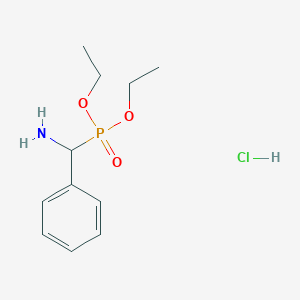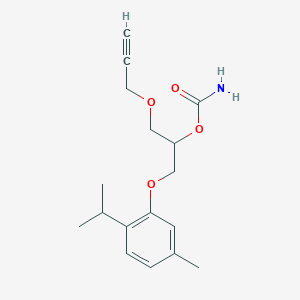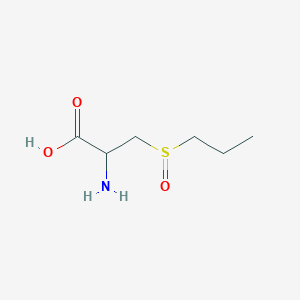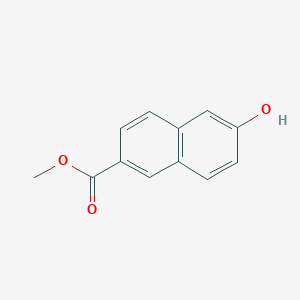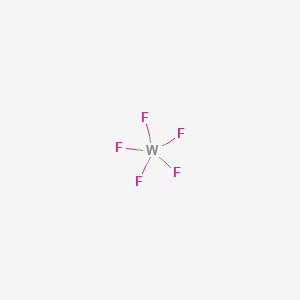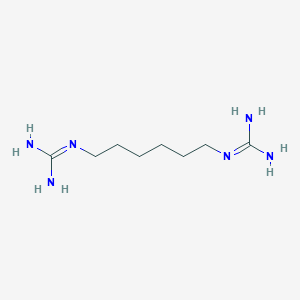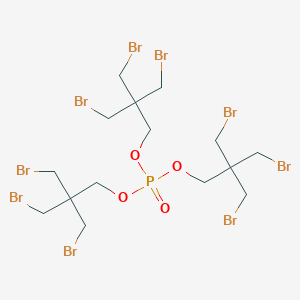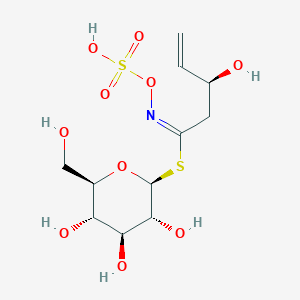
2(S)-Hydroxy-3-butenylglucosinolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Hydroxybut-3-enylglucosinolate is an alkylglucosinolate.
Aplicaciones Científicas De Investigación
Biosynthesis and Metabolic Role
Biosynthesis in Brassica Napus : The study by Rossiter, James, and Atkins (1990) explores the biosynthesis of 2-hydroxy-3-butenylglucosinolate in Brassica napus, suggesting its formation from desulpho-3-butenylglucosinolate and highlighting the role of specific chemical precursors in this process (Rossiter, James, & Atkins, 1990).
Metabolic Pathways in Different Cultivars : Josefsson's 1971 study focuses on the differences in glucosinolate metabolism between Brassica napus cultivars. The research identifies metabolic blocks in the synthesis of 2-hydroxy-3-butenylglucosinolate, providing insights into the plant's biochemical pathways (Josefsson, 1971).
Enzymatic Interaction Studies : Petroski (1986) investigated the interactions of thioglucoside glucohydrolase and epithiospecifier protein in converting 2-hydroxy-3-butenylglucosinolate, revealing the stereoselectivity of these enzymatic processes (Petroski, 1986).
Applications in Plant Defense and Ecology
- Role in Plant Defense Mechanisms : The study by Moyes et al. (2000) on wild populations of Brassica oleracea highlights the role of 2-hydroxy-3-butenylglucosinolate in plant defense against herbivores. This research provides evidence of its ecological significance (Moyes, Collin, Britton, & Raybould, 2000).
Chemical Synthesis and Derivatives
- Synthesis of Derivatives : Leoni, Felluga, and Palmieri (1993) describe the production of 2-hydroxy-3-butenyl cyanide from 2-hydroxy-3-butenylglucosinolate using immobilized myrosinase. This demonstrates the potential for synthesizing valuable derivatives (Leoni, Felluga, & Palmieri, 1993).
Propiedades
Número CAS |
19237-18-4 |
|---|---|
Fórmula molecular |
C11H19NO10S2 |
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z,3S)-3-hydroxy-N-sulfooxypent-4-enimidothioate |
InChI |
InChI=1S/C11H19NO10S2/c1-2-5(14)3-7(12-22-24(18,19)20)23-11-10(17)9(16)8(15)6(4-13)21-11/h2,5-6,8-11,13-17H,1,3-4H2,(H,18,19,20)/b12-7-/t5-,6-,8-,9+,10-,11+/m1/s1 |
Clave InChI |
MYHSVHWQEVDFQT-KBHNZSCUSA-N |
SMILES isomérico |
C=C[C@H](C/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |
SMILES |
C=CC(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O |
SMILES canónico |
C=CC(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O |
Sinónimos |
epi-progoitrin epiprogoitrin progoitrin progoitrin, (S)-isomer progoitrin, monopotassium salt |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


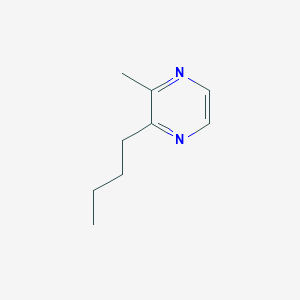
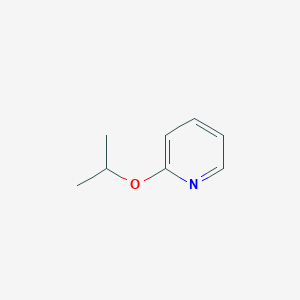
![(6Z,10E)-9-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B97996.png)

